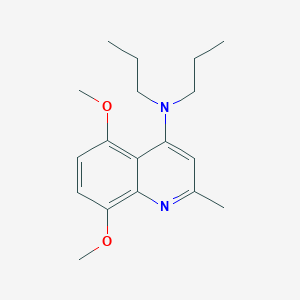
5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 2, and dipropylamine at position 4 of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The dipropylamine group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dimethoxyquinoline: Lacks the dipropylamine group and has different biological activities.
2-Methylquinoline: Lacks the methoxy and dipropylamine groups, resulting in different chemical properties.
N,N-Dipropylquinolin-4-amine: Lacks the methoxy groups, affecting its reactivity and biological activity.
Uniqueness
5,8-Dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine is unique due to the combination of methoxy, methyl, and dipropylamine groups on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
66890-16-2 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
5,8-dimethoxy-2-methyl-N,N-dipropylquinolin-4-amine |
InChI |
InChI=1S/C18H26N2O2/c1-6-10-20(11-7-2)14-12-13(3)19-18-16(22-5)9-8-15(21-4)17(14)18/h8-9,12H,6-7,10-11H2,1-5H3 |
Clave InChI |
OOVSYFRWKKOLAY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


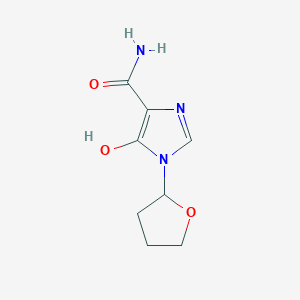
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
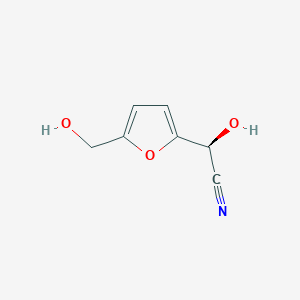
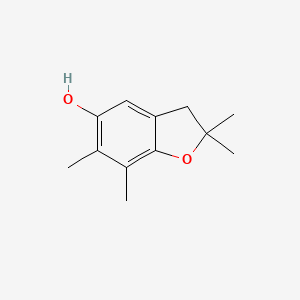
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)


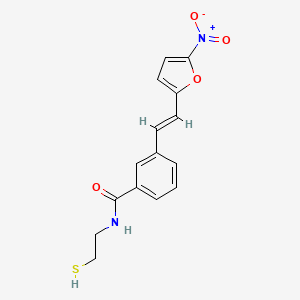
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)

![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)


